

NSC682769: A Potent Inhibitor of the YAP-TEAD Oncogenic Axis

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Compound of Interest

Compound Name: Demethyl-NSC682769

Cat. No.: B15542898

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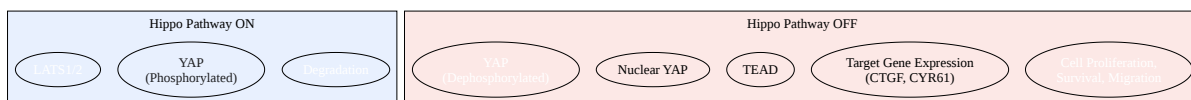
A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, is frequently dysregulated in cancer. Its downstream effectors, the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ), are potent oncoproteins. The oncogenic activity of YAP/TAZ is primarily mediated through their interaction with the TEA domain (TEAD) family of transcription factors. This interaction drives the expression of genes that promote cell proliferation, survival, and migration. Consequently, the YAP-TEAD protein-protein interface has emerged as a compelling target for anti-cancer drug development. This technical guide provides a comprehensive overview of NSC682769, a small molecule inhibitor that effectively disrupts the YAP-TEAD interaction, with a particular focus on its application in glioblastoma (GBM).

Introduction to the YAP-TEAD Signaling Pathway

The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates YAP and TAZ by promoting their cytoplasmic sequestration and subsequent degradation.^[1] In many cancers, the Hippo pathway is silenced, leading to the dephosphorylation and nuclear accumulation of YAP/TAZ. In the nucleus, YAP/TAZ bind to TEAD transcription factors (TEAD1-4) to initiate a pro-proliferative and anti-apoptotic gene expression program.^[1] This aberrant activation of the YAP-TEAD axis is a key driver of tumorigenesis and metastasis in various malignancies.^{[2][3]}



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Caption: NSC682769 binds to YAP, inhibiting the YAP-TEAD interaction.

Quantitative Data

The following tables summarize the key quantitative data for NSC682769 from various studies.

Table 1: Binding Affinity and Potency of NSC682769

Parameter	Value	Cell Line/System	Reference
Binding Affinity (Kd)	738 nM	Recombinant YAP (SPR)	[4]
IC50 (YAP Expression)	11.8 nM	LN229 (Glioblastoma)	[5][6]
IC50 (YAP Expression)	5.1 nM	GBM39 (Glioblastoma)	[5][6]

Table 2: In Vitro Efficacy of NSC682769 in Glioblastoma Cells

Assay	Effect	Cell Lines	Reference
Proliferation	Inhibition	LN229, GBM39	[2] [7]
Colony Formation	Inhibition	LN229, GBM39	[3]
Migration	Inhibition	LN229, GBM39	[2] [7]
Invasion	Inhibition	LN229, GBM39	[2]
Apoptosis	Enhancement	LN229, GBM39	[2] [3]
Target Gene Expression (CTGF, CYR61)	Downregulation	LN229, GBM39	[6]

Table 3: In Vivo Efficacy of NSC682769

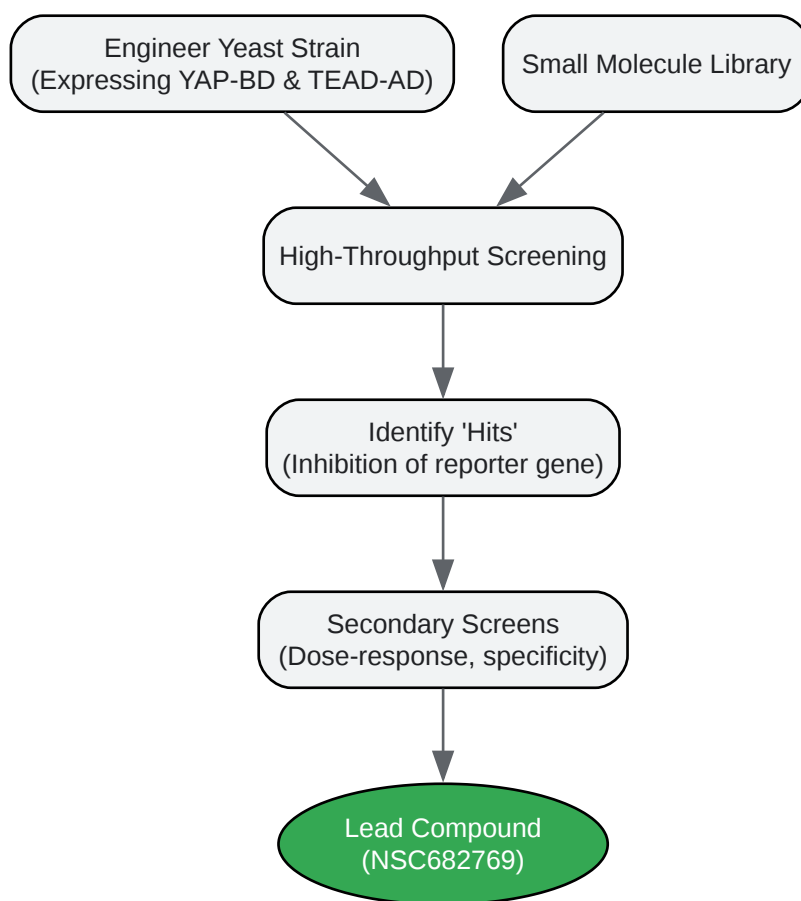
Animal Model	Dosing	Outcome	Reference
Subcutaneous LN229 Xenograft (SCID mice)	5 and 20 mg/kg/day	Inhibited tumor growth	[5]
Glioma GEMM (Genetically Engineered Mouse Model)	5 or 20 mg/kg (twice weekly)	Increased survival	[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize NSC682769 as a YAP-TEAD inhibitor.

Identification of NSC682769: Yeast Two-Hybrid Screen

A high-throughput yeast two-hybrid screen was utilized to identify small molecules that disrupt the YAP1-TEAD1 interaction. [\[3\]](#) [Diagram of the Yeast Two-Hybrid Screening Workflow](#)



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Caption: Workflow for identifying YAP-TEAD inhibitors via Yeast Two-Hybrid.

Protocol:

- **Yeast Strain and Plasmids:** A yeast strain is engineered to express two fusion proteins: YAP1 fused to a DNA-binding domain (BD) and TEAD1 fused to a transcriptional activation domain (AD). Interaction between YAP1 and TEAD1 brings the BD and AD into proximity, activating a reporter gene (e.g., HIS3, lacZ).
- **Screening:** The engineered yeast is grown in the presence of a library of small molecules. Compounds that disrupt the YAP1-TEAD1 interaction will inhibit the expression of the reporter gene, preventing yeast growth on selective media or colorimetric change.
- **Hit Validation:** Positive hits are subjected to secondary screens to confirm their activity, determine dose-response relationships, and assess specificity.

Biochemical and Biophysical Assays

3.2.1. Surface Plasmon Resonance (SPR)

SPR is used to measure the direct binding affinity of NSC682769 to YAP. [4] Protocol:

- **Immobilization:** Recombinant human YAP protein is immobilized on a sensor chip.
- **Binding Analysis:** Solutions of NSC682769 at various concentrations are flowed over the sensor chip.
- **Data Acquisition:** The change in the refractive index at the sensor surface, which is proportional to the mass of the bound molecule, is measured in real-time.
- **Analysis:** The association and dissociation rate constants are determined, and the equilibrium dissociation constant (K_d) is calculated.

3.2.2. Co-Immunoprecipitation (Co-IP)

Co-IP is performed to demonstrate that NSC682769 disrupts the YAP-TEAD interaction within a cellular context. [6] Protocol:

- **Cell Lysis:** Glioblastoma cells (e.g., LN229) are treated with NSC682769 or a vehicle control and then lysed with a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
- **Immunoprecipitation:** The cell lysates are incubated with an antibody against YAP (or a tag if using overexpressed tagged proteins) to pull down YAP and its interacting partners.
- **Washing:** The immune complexes are washed several times to remove non-specific binding proteins.
- **Elution and Western Blotting:** The proteins are eluted from the beads and separated by SDS-PAGE, followed by western blotting with antibodies against TEAD and YAP. A decrease in the amount of co-precipitated TEAD in the NSC682769-treated samples indicates inhibition of the interaction.

Cell-Based Assays

3.3.1. Luciferase Reporter Assay

This assay quantifies the transcriptional activity of the YAP-TEAD complex. [6] Protocol:

- **Transfection:** Glioblastoma cells are co-transfected with a TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase or HOP-flash) and a control plasmid for normalization (e.g., Renilla luciferase). [8]
- **Treatment:** The transfected cells are treated with various concentrations of NSC682769.
- **Lysis and Measurement:** After treatment, the cells are lysed, and the luciferase activity is measured using a luminometer.
- **Analysis:** The TEAD-responsive luciferase activity is normalized to the control luciferase activity. A decrease in the normalized luciferase activity indicates inhibition of YAP-TEAD transcriptional activity.

3.3.2. Cell Viability (MTT) Assay

The MTT assay is used to assess the effect of NSC682769 on the metabolic activity and viability of cancer cells. [9] Protocol:

- **Cell Seeding:** Glioblastoma cells are seeded in 96-well plates.
- **Treatment:** The cells are treated with a range of concentrations of NSC682769 for a specified period (e.g., 72 hours).
- **MTT Addition:** MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its reduction to formazan by metabolically active cells.
- **Solubilization:** The formazan crystals are solubilized with a solubilization solution (e.g., DMSO).
- **Absorbance Measurement:** The absorbance is measured at a wavelength of 570 nm. A decrease in absorbance indicates reduced cell viability.

3.3.3. Cell Migration (Wound Healing) Assay

This assay evaluates the effect of NSC682769 on the migratory capacity of cancer cells. [10] Protocol:

- **Monolayer and Wound Creation:** Glioblastoma cells are grown to confluence in a culture plate. A scratch or "wound" is created in the monolayer with a sterile pipette tip.
- **Treatment:** The cells are washed to remove debris and then incubated with media containing NSC682769 or a vehicle control.
- **Imaging:** The wound area is imaged at different time points (e.g., 0 and 24 hours).
- **Analysis:** The rate of wound closure is quantified by measuring the change in the wound area over time using image analysis software. An inhibition of wound closure indicates an anti-migratory effect.

3.3.4. Cell Invasion (Transwell) Assay

The transwell assay is used to assess the invasive potential of cancer cells. [11][12] Protocol:

- **Chamber Preparation:** The upper chamber of a transwell insert is coated with a basement membrane matrix (e.g., Matrigel).
- **Cell Seeding:** Glioblastoma cells are seeded in the upper chamber in serum-free media, with or without NSC682769. The lower chamber contains media with a chemoattractant (e.g., fetal bovine serum).
- **Incubation:** The cells are incubated for a period that allows for invasion through the matrix and the porous membrane.
- **Staining and Quantification:** Non-invading cells on the upper surface of the membrane are removed. The invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. A reduction in the number of invading cells indicates an anti-invasive effect.

Conclusion and Future Directions

NSC682769 has been robustly characterized as a potent and specific inhibitor of the YAP-TEAD interaction. Its ability to directly bind YAP and disrupt this critical oncogenic partnership has been demonstrated through a variety of in vitro and in vivo studies. The compound exhibits significant anti-cancer activity in glioblastoma models, including the ability to penetrate the blood-brain barrier, making it a promising candidate for further preclinical and clinical development. Future research should focus on elucidating the precise binding site of NSC682769 on YAP, which could inform the design of even more potent and selective second-generation inhibitors. Furthermore, exploring the efficacy of NSC682769 in other YAP/TAZ-driven cancers is a logical next step in expanding its potential therapeutic applications. The detailed experimental protocols provided in this guide should serve as a valuable resource for researchers working to advance our understanding and therapeutic targeting of the Hippo-YAP-TEAD signaling pathway.

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